Hydroxyhopanone

Übersicht

Beschreibung

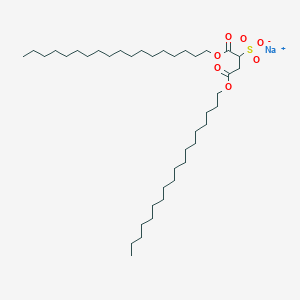

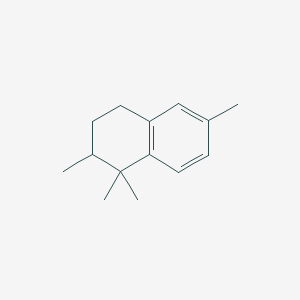

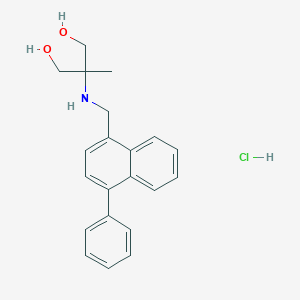

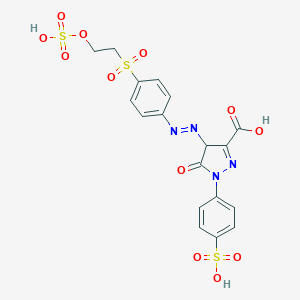

Hydroxyhopanone, also known as 22-Hydroxyhopan-3-one, is one of the earliest purified hopanoids . Hopanoids are a class of chemical compounds that were first isolated from dammar resin in the 1950s . The molecular formula of Hydroxyhopanone is C30H50O2 .

Synthesis Analysis

Hydroxyhopanone was first synthesized in the 1960s . One approach involved the synthesis of BHT from Hydroxyhopanone extracted from Dammar resin, followed by attachment of dideuterated glucosamine to BHT .Molecular Structure Analysis

Hydroxyhopanone has a molecular weight of 442.717 Da . It contains a total of 86 bonds, including 36 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 3 ten-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis

Hydroxyhopanone has a molecular weight of 442.717 Da and a mono-isotopic mass of 442.381073 Da . It has a density of 1.0±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Applications in Cosmetic and Therapeutic Formulations

Hydroxy acids (HAs), a class which includes compounds like hydroxyhopanone, are extensively used in cosmetic and therapeutic formulations. They offer a variety of beneficial effects for the skin, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The biological mechanisms of HAs are complex and not fully understood, but they are known to influence processes like melanogenesis and tanning. The safety and prolonged use effects, especially on sun-exposed skin, are critical considerations in the application of these compounds (Kornhauser, Coelho & Hearing, 2010).

Role as a Bioactive Marker

4-Hydroxynonenal (HNE), closely related to hydroxyhopanone, is significant in the study of oxidative stress and lipid peroxidation. It has transitioned from being viewed as a mere toxic byproduct to a reliable marker of oxidative stress and a potential causative agent for diseases like Alzheimer's. It's also considered a growth-modulating factor and signaling molecule. HNE's relevance in the medical field is increasing, and it's becoming a crucial factor in linking genomics and proteomics (Žarković, 2003).

Biomedical Applications of Hydroxyapatite

Hydroxyapatite, which shares some chemical similarities with hydroxyhopanone, is utilized for its bioactive and biocompatible properties. It's commonly used in bone tissue regeneration (osteogenesis) and as a drug carrier in drug and gene delivery systems. Recent advances have expanded its potential roles in magnetic resonance, controlled delivery of therapeutic drugs, cell separation, bioimaging, and hyperthermia treatment (Haider et al., 2017).

Hydroxyapatite in Environmental Remediation

Hydroxyapatite is also a versatile material for environmental management, particularly in treating air, water, and soil pollution. Its structure and properties, such as adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, make it an excellent resource for environmental remediation (Ibrahim et al., 2020).

Eigenschaften

IUPAC Name |

(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-23,32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNUNRUPWXZKAL-YKHKZODKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyhopanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)